![molecular formula C7H6N2O B113926 6h-ピロロ[3,4-b]ピリジン-5-オール CAS No. 1314902-34-5](/img/structure/B113926.png)

6h-ピロロ[3,4-b]ピリジン-5-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

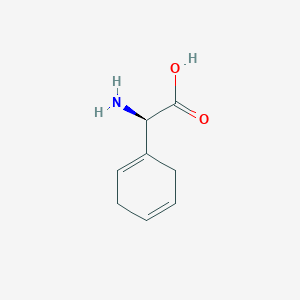

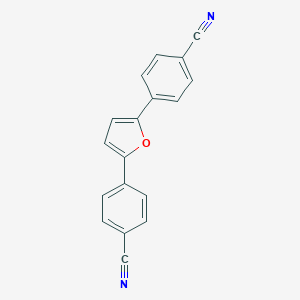

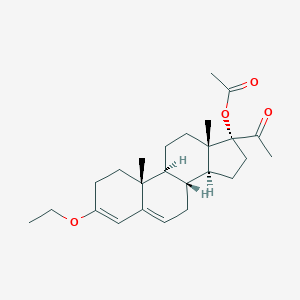

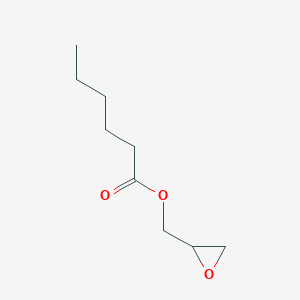

6h-Pyrrolo[3,4-b]pyridin-5-ol is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.13534 . It is a heterocyclic compound containing a five-membered pyrrole ring fused to a six-membered pyridine ring .

Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved via a one-pot cascade process, which includes Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration . This process has been used to synthesize a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones .Molecular Structure Analysis

The molecular structure of 6h-Pyrrolo[3,4-b]pyridin-5-ol consists of a pyrrole moiety fused to a pyridine nucleus . The arrangement of nitrogen atoms in the bicyclic structure classifies it as an azaindole or azaizoindole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6h-Pyrrolo[3,4-b]pyridin-5-ol include a series of multicomponent reactions and in vitro–in silico studies . These reactions have been studied against various human epithelial cervical carcinoma cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 6h-Pyrrolo[3,4-b]pyridin-5-ol include a predicted boiling point of 397.9±22.0 °C, a predicted density of 1.434±0.06 g/cm3, and a predicted pKa of 6.82±0.30 .科学的研究の応用

腫瘍学研究:乳がん治療

6h-ピロロ[3,4-b]ピリジン-5-オール: 誘導体は、乳がん治療の可能性について合成および研究されています。 乳がん細胞株MDA-MB-231およびMCF-7に対するin vitro研究では、特定の化合物が細胞毒性を示すことが示されており、がん治療のための有望な道筋が示唆されています .

創薬:分子ドッキングとダイナミクス

この化合物は、がん細胞株に関連するタンパク質との相互作用を理解するために、分子ドッキング研究で使用されてきました。 これらの研究は、化合物が標的タンパク質にどのように結合するかを予測することで、より効果的な薬物の設計に役立ちます .

合成化学:ウギ・ジュー反応

ウギ・ジュー3成分反応(UZ-3CR)は、一連のピロロ[3,4-b]ピリジン-5-オンを合成するために用いられています。 この方法は、多様な分子ライブラリーを作成するために不可欠な、複雑な化学反応を促進する化合物における役割を示しています .

作用機序

Target of Action

It’s known that pyrrolopyrazine derivatives, a group to which this compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Pharmacokinetics

The compound has a predicted boiling point of 3979±220 °C, a density of 1434±006 g/cm3, and a pKa of 682±030 . These properties could impact its bioavailability.

実験室実験の利点と制限

The use of 6h-Pyrrolo[3,4-b]pyridin-5-ol in lab experiments has several advantages and limitations. One advantage is that 6h-Pyrrolo[3,4-b]pyridin-5-ol is relatively inexpensive and easy to synthesize. Additionally, 6h-Pyrrolo[3,4-b]pyridin-5-ol has been shown to modulate the activity of certain signal transduction pathways, making it a useful tool for studying these pathways. However, the exact mechanism of action of 6h-Pyrrolo[3,4-b]pyridin-5-ol is not yet fully understood, making it difficult to predict the effects of 6h-Pyrrolo[3,4-b]pyridin-5-ol in certain experiments.

将来の方向性

There are several potential future directions for the study of 6h-Pyrrolo[3,4-b]pyridin-5-ol. One potential direction is to investigate the mechanism of action of 6h-Pyrrolo[3,4-b]pyridin-5-ol in more detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 6h-Pyrrolo[3,4-b]pyridin-5-ol, such as its potential anti-cancer and anti-inflammatory properties. Finally, further studies could be conducted to investigate the potential applications of 6h-Pyrrolo[3,4-b]pyridin-5-ol in the fields of drug discovery and enzymology.

合成法

6h-Pyrrolo[3,4-b]pyridin-5-ol can be synthesized by several methods, including the Fischer indole synthesis, the Ullmann condensation, and the Biginelli reaction. The Fischer indole synthesis involves the reaction of an aryl aldehyde or ketone with an amine and an acid catalyst to form an indole. The Ullmann condensation involves the reaction of an aryl halide with an amine and a copper catalyst to form a biaryl compound. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an ethyl acetoacetate to form an α-diketone.

特性

IUPAC Name |

6H-pyrrolo[3,4-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJYOIFBOGQDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2N=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)